![molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B2808561.png)
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
MMV665917 的作用机制涉及其与隐孢子虫属物种中特定分子靶标的相互作用。 该化合物表现出杀寄生虫作用机制,这意味着它会杀死寄生虫,而不仅仅是抑制其生长 . MMV665917 显着减少寄生虫排泄并减轻感染动物腹泻的严重程度 . 其作用涉及的确切分子靶标和途径仍在研究中,但据信它会干扰寄生虫中重要的代谢过程 .
生化分析
Biochemical Properties
The biochemical properties of GNF-Pf-3446 are largely related to its role in antimalarial activity. It has been found to be effective against Plasmodium falciparum, the parasite responsible for malaria
Molecular Mechanism
It is believed to interfere with the metabolic processes of the Plasmodium falciparum parasite, potentially inhibiting its growth and reproduction
准备方法
MMV665917 的合成涉及使用哌嗪作为核心结构。合成路线通常包括以下步骤:
哌嗪核的形成: 这涉及在酸性条件下乙二胺与二乙醇胺反应形成哌嗪环。
哌嗪环的功能化: 通过亲核取代反应,将各种官能团引入哌嗪环。常见的试剂包括卤代烷烃和酰氯。
MMV665917 的工业生产方法很可能涉及对上述合成路线进行放大,并对产率和纯度进行优化。 这可能包括使用连续流动反应器和自动化纯化系统,以确保一致的生产质量 .
化学反应分析
科学研究应用
MMV665917 在科学研究中具有多种应用,特别是在生物学和医学领域:
隐孢子虫病治疗: MMV665917 在隐孢子虫病动物模型中显示出显着疗效,可减少粪便卵囊排泄、寄生虫定植和肠道损伤. 这使其成为治疗人类隐孢子虫病的有希望的候选药物。
相似化合物的比较
MMV665917 在类似化合物中独一无二,因为它具有高疗效和安全性。一些类似的化合物包括:
属性
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MMV665917 against Cryptosporidium parasites?
A1: While MMV665917 has been identified as a promising anti-cryptosporidial compound through phenotypic screening, its precise mechanism of action remains unknown []. Further research is needed to elucidate its specific target(s) within the parasite and the downstream effects that lead to parasite death.
Q2: What are the structural characteristics of MMV665917?
A2: MMV665917 is a triazolopyridazine derivative formally known as 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide []. Unfortunately, the provided research does not disclose specific spectroscopic data for this compound.
Q3: How does the structure of MMV665917 relate to its activity against Cryptosporidium?
A3: Research focusing on the structure-activity relationship (SAR) of MMV665917 has demonstrated that modifications to the piperazine-urea linker region can significantly impact its potency and potential for cardiotoxicity []. Specifically, replacing the urea linker with a piperazine-acetamide linker resulted in the development of SLU-2633, a derivative with improved potency and a better predicted safety margin compared to the original MMV665917 [].
Q4: What preclinical data is available regarding the efficacy of MMV665917 against Cryptosporidium infection?
A4: MMV665917 has shown promising efficacy in preclinical studies using various animal models of cryptosporidiosis. In a mouse model of chronic cryptosporidiosis, MMV665917 demonstrated the ability to clear established infections, unlike existing treatments like nitazoxanide, paromomycin, and clofazimine [, ]. Additionally, MMV665917 effectively reduced fecal oocyst shedding and improved clinical signs of disease in a calf model of cryptosporidiosis, highlighting its potential as a treatment for both acute and chronic infections [].
Q5: Are there any concerns regarding the development of resistance to MMV665917?
A5: Although MMV665917 shows promise, the potential for the development of resistance in Cryptosporidium parasites is a significant concern []. Further research is needed to understand the potential mechanisms of resistance to MMV665917 and whether cross-resistance with existing anti-cryptosporidial drugs might occur.
Q6: How does MMV665917 compare to currently available treatments for cryptosporidiosis?
A6: MMV665917 displays several advantages over currently available treatments for cryptosporidiosis, such as nitazoxanide. In preclinical models, MMV665917 demonstrates superior efficacy, particularly in the context of chronic infection [, ]. Furthermore, initial investigations suggest that MMV665917 may exert parasiticidal activity, meaning it kills the parasites, while existing treatments like nitazoxanide appear to only inhibit parasite growth (parasitistatic activity) []. This difference in pharmacodynamic activity could contribute to the improved efficacy observed with MMV665917.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
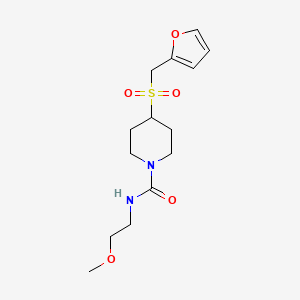
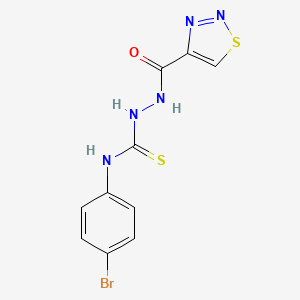
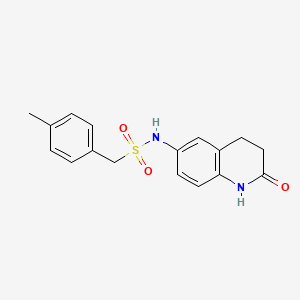
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3'-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2808492.png)

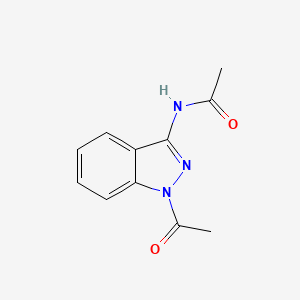
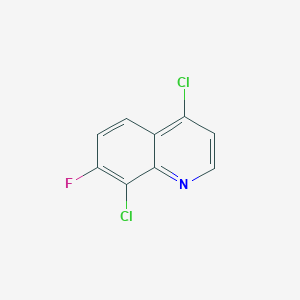
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
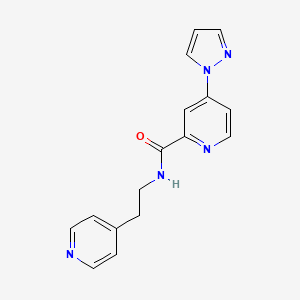
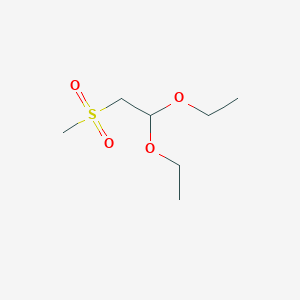
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)
